
Spectroscopic Analysis of Methyl 2-(2-
aminophenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Methyl 2-(2-aminophenyl)acetate

Cat. No.: B1310229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for

Methyl 2-(2-aminophenyl)acetate (CAS: 35613-44-6, Molecular Formula: C₉H₁₁NO₂,

Molecular Weight: 165.19 g/mol ). Due to the limited availability of published experimental

spectra for this specific compound in public databases, this document focuses on predicted

spectroscopic characteristics based on its chemical structure. It also includes generalized

experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), which are fundamental techniques in the

structural elucidation of organic molecules.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for Methyl 2-(2-
aminophenyl)acetate. These predictions are derived from established principles of organic

spectroscopy and analysis of the compound's functional groups and atomic arrangement.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 3.6 - 3.8 Singlet 3H O-CH₃ (Methyl ester)

~ 3.5 - 3.7 Singlet 2H Ar-CH₂ (Methylene)

~ 3.5 - 4.5 Broad Singlet 2H NH₂ (Amino)

~ 6.6 - 7.2 Multiplet 4H Ar-H (Aromatic)

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm) Carbon Type Assignment

~ 172 Quaternary C=O (Ester carbonyl)

~ 145 Quaternary Ar-C-NH₂

~ 130 Tertiary Ar-CH

~ 128 Tertiary Ar-CH

~ 118 Tertiary Ar-CH

~ 116 Tertiary Ar-CH

~ 115 Quaternary Ar-C-CH₂

~ 52 Primary O-CH₃ (Methyl ester)

~ 40 Primary Ar-CH₂ (Methylene)

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

3450 - 3250 Medium-Strong, Doublet N-H Stretch (Primary amine)

3100 - 3000 Medium C-H Stretch (Aromatic)

3000 - 2850 Medium C-H Stretch (Aliphatic)

1750 - 1735 Strong C=O Stretch (Ester)

1620 - 1580 Medium-Strong N-H Bend (Primary amine)

1600 - 1450 Medium-Strong C=C Stretch (Aromatic ring)

1250 - 1000 Strong C-O Stretch (Ester)

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

165 [M]⁺˙ (Molecular ion)

106 [M - COOCH₃]⁺ (Loss of carbomethoxy group)

77 [C₆H₅]⁺ (Phenyl fragment)

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic

compound like Methyl 2-(2-aminophenyl)acetate. Instrument-specific parameters and sample

preparation details may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆). The choice of

solvent depends on the solubility of the compound and should not have signals that overlap

with key analyte signals.
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Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the solution to serve as a reference for the chemical shift scale (δ = 0.00 ppm).

Data Acquisition: Transfer the solution to a clean NMR tube. Place the tube in the NMR

spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard

acquisition parameters are typically used initially and can be adjusted to improve signal-to-

noise ratio or resolution.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method): Dissolve a small amount of the solid sample in

a volatile solvent (e.g., methylene chloride or acetone).[1]

Film Deposition: Apply a drop of the solution to the surface of a clean, dry salt plate (e.g.,

NaCl or KBr).[1] Allow the solvent to evaporate completely, leaving a thin film of the

compound on the plate.[1]

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and

acquire the spectrum.[1] The spectrum is typically recorded over the range of 4000 to 400

cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often after being

vaporized by heating in a vacuum. For less volatile compounds, techniques like electrospray

ionization (ESI) can be used where the sample is dissolved in a suitable solvent.[2]

Ionization: The gaseous molecules are then ionized. A common method is Electron Impact

(EI), where a high-energy electron beam knocks an electron off the molecule to form a

molecular ion (M⁺˙).[2]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[2]

Detection: A detector records the abundance of ions at each m/z value, generating a mass

spectrum.[2]
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the structural elucidation of an organic

compound using the spectroscopic methods described.
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Caption: Workflow for Spectroscopic Analysis in Structural Elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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